(+/-)-Blebbistatin

描述

(+/-)-Blebbistatin is a small molecule inhibitor that specifically targets myosin II, a motor protein involved in various cellular processes such as muscle contraction, cell motility, and cytokinesis . It is widely used in scientific research to study the role of myosin II in different biological systems .

准备方法

Synthetic Routes and Reaction Conditions

(+/-)-Blebbistatin is synthesized through a multi-step process that involves the formation of a tricyclic core structure. The synthetic route typically starts with the condensation of an aromatic aldehyde with a pyrrole derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of blebbistatin involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

(+/-)-Blebbistatin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives with altered biological activities.

Substitution: Substitution reactions can introduce new functional groups, enhancing or reducing its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions are typically derivatives of blebbistatin with modified functional groups. These derivatives can have different biological activities and are often used to study structure-activity relationships .

科学研究应用

Cardiac Physiology

Excitation-Contraction Coupling

Blebbistatin has been extensively studied for its role as an excitation-contraction uncoupler in cardiac tissues. Research indicates that blebbistatin effectively inhibits contraction without affecting electrical activity in cardiac myocytes. For instance, studies demonstrated that concentrations of 5-10 μM blebbistatin completely eliminated contraction in isolated rabbit hearts while preserving normal ECG parameters and action potential morphology . This property makes it a valuable tool for optical imaging of cardiac tissues, allowing researchers to visualize electrical activity without interference from mechanical contraction.

Mechanistic Insights

Further investigations revealed that blebbistatin affects the sliding velocity of myosin heads in muscle preparations, showing a concentration-dependent inhibition with half-maximal inhibition occurring between 1-5 μM . These effects are crucial for understanding the mechanics of muscle contraction and the role of myosin in force generation.

Cell Migration and Morphology

Hepatic Stellate Cells

In studies focused on liver pathology, blebbistatin has been shown to significantly alter the morphology and function of activated hepatic stellate cells. The compound reduced stress fibers and focal adhesions, leading to increased cell migration . This effect is particularly relevant in the context of liver fibrosis and portal hypertension, suggesting that targeting myosin II with blebbistatin could offer therapeutic potential in these conditions.

Wound Healing

Blebbistatin has also been implicated in enhancing wound healing processes. In vitro experiments indicated that HSCs treated with blebbistatin migrated more rapidly into wound sites compared to untreated controls, indicating its potential role in promoting tissue repair mechanisms following injury .

Neurobiology

Protection Against Ototoxicity

Recent studies have highlighted the neuroprotective effects of blebbistatin against aminoglycoside-induced hair cell loss in the inner ear. The compound was found to maintain mitochondrial function and reduce reactive oxygen species levels, thus preserving hair cell viability after exposure to neomycin . This suggests that blebbistatin could be developed as a therapeutic agent for preventing ototoxicity associated with certain antibiotics.

Cancer Research

Inhibition of Tumor Cell Migration

Blebbistatin's ability to inhibit myosin II activity has been leveraged in cancer research to understand tumor cell migration dynamics. By disrupting the contractile forces within cancer cells, blebbistatin can impair their ability to migrate and invade surrounding tissues, providing insights into potential therapeutic strategies for cancer treatment .

Summary Table of Applications

作用机制

(+/-)-Blebbistatin inhibits myosin II by binding to the myosin-adenosine triphosphate complex, preventing the hydrolysis of adenosine triphosphate and subsequent myosin-actin interactions . This inhibition leads to the relaxation of actomyosin filaments and affects various cellular processes such as muscle contraction and cell motility . The molecular targets include the nucleotide-binding pocket and the actin-binding cleft of myosin II .

相似化合物的比较

(+/-)-Blebbistatin is unique among myosin inhibitors due to its high specificity for myosin II and its reversible inhibition . Similar compounds include:

Para-nitroblebbistatin: A photostable derivative with reduced cytotoxicity.

Para-aminoblebbistatin: Another photostable derivative with enhanced stability and reduced fluorescence.

2,3-Butanedione monoxime: A less specific myosin inhibitor with broader activity but more side effects.

This compound’s specificity and reversible inhibition make it a valuable tool in research, distinguishing it from other myosin inhibitors .

生物活性

Blebbistatin is a small molecule that serves as a potent and selective inhibitor of myosin II, which plays a crucial role in various cellular processes, including muscle contraction, cell motility, and cytokinesis. This article explores the biological activity of blebbistatin, focusing on its mechanism of action, effects on different cell types, and potential therapeutic applications.

Blebbistatin primarily inhibits the actin-activated ATPase activity of myosin II. This inhibition leads to the accumulation of myosin heads in a weakly bound state with actin filaments, disrupting the normal cross-bridge cycle essential for muscle contraction and cellular movement. The compound's action is characterized by:

- IC50 Values : The half-maximal inhibitory concentration (IC50) for blebbistatin varies depending on the myosin preparation and experimental conditions. For instance, studies have reported IC50 values ranging from approximately 1 µM to 5 µM for different myosin II isoforms .

- Enantiomer Activity : The (-)-enantiomer of blebbistatin is significantly more active than the (+)-enantiomer. Pure (-)-blebbistatin exhibits an IC50 around 3-4 µM, while the (+)-isomer shows little to no inhibitory effect .

Effects on Cellular Processes

Blebbistatin's inhibition of myosin II has been shown to affect various cellular processes:

- Cell Motility and Morphology : Inhibition of myosin II by blebbistatin disrupts cell motility in multiple cell types, including Dictyostelium discoideum and mammalian cells. For example, it has been observed that blebbistatin significantly reduces cell streaming and phagocytosis .

- Apoptosis Prevention : A notable study demonstrated that blebbistatin protects hair cell-like HEI-OC-1 cells from neomycin-induced apoptosis by reducing reactive oxygen species (ROS) accumulation and maintaining mitochondrial function. This suggests potential therapeutic applications for preventing ototoxicity in inner ear cells .

- Cardiac Function : Blebbistatin has been investigated as an excitation-contraction uncoupler in cardiac tissues. It effectively eliminates cardiac contraction without affecting electrical activity, making it a valuable tool for optical imaging studies in cardiac physiology .

Comparative Data Table

The following table summarizes key findings related to the biological activity of blebbistatin across different studies:

Case Studies

Several case studies highlight the diverse applications and effects of blebbistatin:

- Cellular Dynamics in Podocoryna carnea : Research demonstrated that blebbistatin reversibly eliminated tip pulsations and gastrovascular flow in this colonial hydroid, showcasing its utility in studying cellular dynamics in non-muscle tissues .

- Neuronal Protection : In experiments involving cochlear hair cells, blebbistatin was shown to protect synaptic connections and improve cell viability after exposure to harmful agents like neomycin, indicating its potential as a neuroprotective agent .

属性

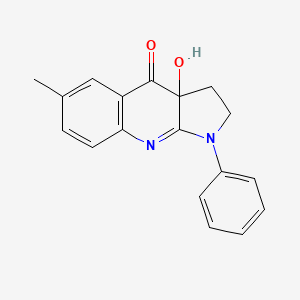

IUPAC Name |

3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAXPYOBKSJSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017342 | |

| Record name | 1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo(2.3-b)-7-methylquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674289-55-5 | |

| Record name | 1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674289-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blebbistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0674289555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo(2.3-b)-7-methylquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BLEBBISTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20WC4J7CQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。